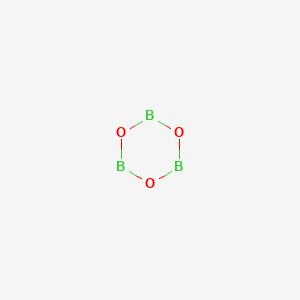
Boroxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boroxin is an inorganic heterocyclic compound, an inorganic aromatic compound and a boron molecular entity.
科学的研究の応用
Organic Synthesis
Suzuki–Miyaura Cross-Coupling Reactions
One of the most notable applications of boroxines is as boron reagents in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in synthesizing valuable organic compounds, particularly in pharmaceuticals and agrochemicals. Boroxines exhibit higher reactivity compared to their corresponding boronic acids, making them preferred alternatives in these reactions .
Mechanistic Insights
Computational studies indicate that boroxines react more favorably with diazomethane than boronic acids, showcasing a lower activation energy barrier. This property allows for more efficient synthesis processes . The ability to form stable intermediates further enhances their utility in complex organic transformations.
Materials Science
Dynamic Covalent Polymers
Boroxines have been integrated into dynamic covalent polymers due to their unique B–O bond characteristics. These polymers can undergo self-healing and shape memory effects, which are beneficial in creating durable materials for various applications including coatings, adhesives, and biomedical devices .
Flame Retardants
The excellent char formation ability of boroxines contributes to their use as non-halogenated flame retardants. Their high thermal stability makes them suitable for applications in lightweight materials used in the automotive and aerospace industries .
Hydrogels and COFs
Recent advancements have demonstrated the potential of boroxines in developing hydrophilic covalent organic frameworks (COFs) and hydrogels. These materials exhibit remarkable stability across a wide pH range and can selectively recognize fluoride ions in aqueous environments, surpassing traditional receptors like phenylboronic acid . The dynamic nature of this compound bonds facilitates reversible gel-sol transitions, enhancing their applicability in biosensing and bioseparation technologies.
Biomedical Applications
Drug Delivery Systems
Boroxines are being explored for their role in drug delivery systems due to their biocompatibility and ability to form hydrogels that can encapsulate therapeutic agents. These systems can be designed to release drugs in a controlled manner, improving therapeutic efficacy .
Nanostructures for Host-Guest Chemistry
Emerging research highlights the use of this compound cages as functional nanostructures in host-guest chemistry. These structures can encapsulate small molecules or drugs, potentially enhancing their stability and bioavailability . For instance, benzaldehyde-boroxine complexes have shown promise as radiosensitizers in cancer therapy .
Summary Table of this compound Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organic Synthesis | Suzuki–Miyaura coupling reactions | Higher reactivity than boronic acids |
| Materials Science | Dynamic covalent polymers, flame retardants | Self-healing properties, thermal stability |
| Hydrogels | Selective fluoride ion recognition, biosensing | Stability over wide pH range |
| Biomedical Applications | Drug delivery systems, nanostructures for host-guest chemistry | Controlled release, enhanced stability |
Case Studies
-
Dynamic Covalent Polymers
Research has demonstrated the development of healable polymers based on dynamic-covalent this compound bonds. These materials exhibit significant improvements in durability and reliability after damage events, making them suitable for various industrial applications . -
Selective Ion Recognition
A study highlighted the use of water-stable this compound structures for selective recognition of fluoride ions over other anions. This property is particularly useful in environmental monitoring and remediation technologies . -
Nanoparticle-Reinforced Composites
Innovative research has led to the creation of nanoparticle-reinforced silicone rubber composites incorporating boroxines. These composites combine high strength with strong adhesion properties, indicating potential uses in construction and automotive industries .
特性
分子式 |
B3O3 |
|---|---|
分子量 |
80.4 g/mol |
InChI |
InChI=1S/B3O3/c1-4-2-6-3-5-1 |
InChIキー |
HRTQOWBVAJMMRI-UHFFFAOYSA-N |
SMILES |
[B]1O[B]O[B]O1 |
正規SMILES |
[B]1O[B]O[B]O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















